Carbonylchlorohydrotris(triphenylphosphine)ruthenium

Overview

Description

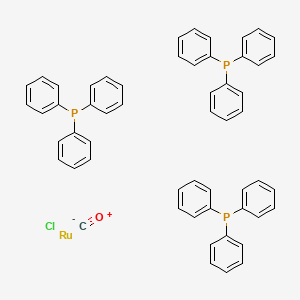

Carbonylchlorohydrotris(triphenylphosphine)ruthenium (II) is a coordination compound commonly used as a catalyst in organic synthesis reactions . It is used in reactions such as hydrogenation, transfer hydrogenative C-C bond-forming reactions, transfer hydrogenation, and α-alkylation of ketones with primary alcohols . It is also used as a precursor of pincer ruthenium carbonyl catalysts for hydrogenation .

Synthesis Analysis

This complex is obtained from the homogeneous reaction of triphenylphosphine, ruthenium trichloride, and aqueous formaldehyde in boiling 2-methoxyethanol .Molecular Structure Analysis

The molecular weight of this compound is 952.40 . The linear formula is [ (C6H5)3P]3Ru (CO) (Cl)H .Chemical Reactions Analysis

As a catalyst, this compound (II) is involved in several types of reactions. These include hydrogenation, transfer hydrogenative C-C bond-forming reactions, transfer hydrogenation, and α-alkylation of ketones with primary alcohols . It is also used as a raw material to synthesize other ru-hydride catalysts .Physical And Chemical Properties Analysis

This compound (II) is a tan powder . It has a melting point of 204-206 °C (dec.) (lit.) . It is very insoluble in water, ethanol, and DMSO, sparingly soluble in benzene and acetone (about 0.4 g per 100 g), and slightly soluble in chloroform .Scientific Research Applications

Hydrogen/Deuterium Exchange Reactions : This complex effectively mediates hydrogen/deuterium exchange reactions between olefins and deuterium oxide, enabling deuteration of both terminal and internal olefins (Tse et al., 2010).

Copolymerization Catalysis : A 1:1 complex of o-acetylstyrene and carbonylbis(triphenylphosphine)ruthenium catalyzes the copolymerization of acetophenone and 1,3-divinyltetramethyldisiloxane (Lu et al., 1998).

Hydrogen Transfer : Ruthenium-phosphine catalysts efficiently catalyze hydrogen transfer from halogen-free alcohols to trihalomethyl compounds, producing selective dihalomethyl derivatives (Blum et al., 1982).

Formation of Various Complexes : Chlorohydrido- and dichloro-tris(triphenylphosphine)ruthenium(II) react with alkali hydroxides and alkoxides to produce various complexes, including the decarbonylation of alcohols (Chaudret et al., 1977).

Reaction with Carbon Dioxide : Carbon dioxide reacts with RuH2(PPh3)4 to produce hydridoformatotris(triphenylphosphine)ruthenium(II), carbon disulfide and sulfur dioxide insertion products (Komiya & Yamamoto, 1976).

Formation of New Bromo and Carbonyl Complexes : Ruthenium(II) and (III) complexes with triphenylphosphine lead to the formation of various new bromo and mono and dicarbonyl complexes (Stephenson & Wilkinson, 1966).

Synthesis of Aryls : Carbonyl(nitrito or nitrato)[4-methyl-6-(NR-imino)phenol-C2]bis(triphenylphosphine)ruthenium(II) complexes have been synthesized, potentially useful for detecting oxidative stress in plants (Ghosh & Chakravorty, 1997).

Unique Structural Features : The hydrido-tris(triphenylphosphine)-ruthenium(II) ion has a unique structure, with one phenyl ring bound as an arene to the metal (McConway et al., 1974).

Reaction with Halogens and Solvents : Dihydrotetracarbonylruthenium is a thermally unstable hydride that reacts with halogens and chlorinated solvents to produce various complexes (Cotton et al., 1968).

Catalysis in Hydrogen Transfer : The hydrogen transfer from alcohols to benzylideneacetone is catalyzed by dichlorotris(triphenylphosphine)ruthenium(II) (Speier & Markó, 1981).

Metathesis of Methyl Soyate : Ruthenium catalysts modify the structure of methyl soyate to improve diesel fuel performance properties (Holser et al., 2006).

Mechanism of Action

The mechanism of action of Carbonylchlorohydrotris(triphenylphosphine)ruthenium (II) is based on its role as a catalyst. It facilitates various organic synthesis reactions, including hydrogenation, transfer hydrogenative C-C bond-forming reactions, transfer hydrogenation, and α-alkylation of ketones with primary alcohols .

Safety and Hazards

Carbonylchlorohydrotris(triphenylphosphine)ruthenium (II) is considered hazardous. It is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 .

Future Directions

Carbonylchlorohydrotris(triphenylphosphine)ruthenium (II) is used as a raw material to synthesize other ru-hydride catalysts . It is involved in the hydrogenation of ring-opening metathesis polymers such as norbornene and other cyclic olefin ROMP polymers used as plastics, resins, and optical materials . This suggests that it has potential applications in the development of new materials and in the field of organic synthesis.

properties

IUPAC Name |

carbon monoxide;chlororuthenium;triphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15P.CO.ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h3*1-15H;;1H;/q;;;;;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJRXTSUBHUUPN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H45ClOP3Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

951.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16971-33-8 | |

| Record name | Carbonylchlorohydrotris(triphenylphosphine)ruthenium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

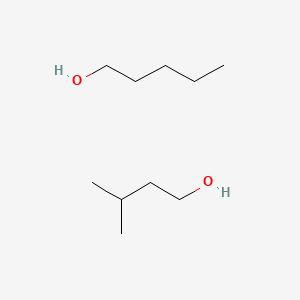

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Tetrahydropyran-2-yloxy)-ethoxy]-butyric acid](/img/structure/B8134815.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid (4-fluoro-phenyl)-amide](/img/structure/B8134832.png)

![2-[4-(3-Fluorobenzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B8134853.png)